![molecular formula C16H15N3O2S B2558352 N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 1396798-02-9](/img/structure/B2558352.png)

N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

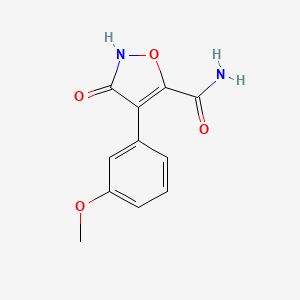

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves introducing an electron-deficient monomer into a 2D framework . For instance, a fluorescent ultrathin covalent triazine framework (F-CTF) nanosheet was constructed by introducing 4,4′-(benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde (BTDD) with an aggregation-caused quenching behavior into the 2D framework .Molecular Structure Analysis

The molecular structure of similar compounds often involves a thiadiazole-based 2D fluorescent organic framework nanosheet . The BTDD fragment is well dispersed in the 2D framework, leading to a higher fluorescence quantum yield compared to the aggregated BTDD monomer .Chemical Reactions Analysis

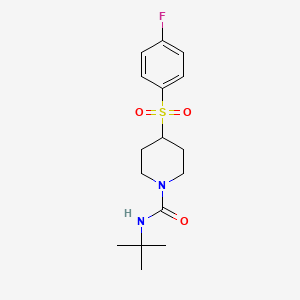

The chemical reactions involving similar compounds often involve fluorescence quenching . The F-CTF-3 nanosheet, for example, shows high sensitivity and selectivity for primary aromatic amine (PAA) detection by fluorescence quenching .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds often involve high stability, high porosity, and high fluorescence performance . The F-CTF-3 nanosheet, for example, exhibits these properties and has a rich electron-deficient unit in the pore channel, making it an ideal platform for sensing electron-rich PAA molecules .Aplicaciones Científicas De Investigación

Synthesis and Characterization

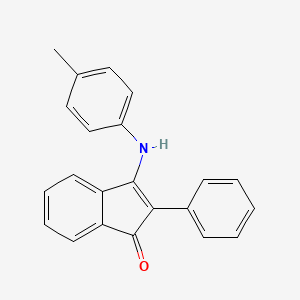

Research has focused on the synthesis and characterization of thiadiazole derivatives due to their potential as carbonic anhydrase inhibitors, which play a significant role in various physiological functions. For example, Büyükkıdan et al. (2013) synthesized metal complexes of heterocyclic sulfonamide with strong carbonic anhydrase inhibitory properties, indicating the potential of thiadiazole derivatives in medicinal chemistry (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).

Antimicrobial and Anticancer Activity

Thiadiazole derivatives have been synthesized for their antimicrobial properties, with some molecules demonstrating potency against various bacterial and fungal strains. Bikobo et al. (2017) reported on N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing pronounced antibacterial activity, especially against Gram-positive strains (Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017). Additionally, Tiwari et al. (2017) explored the anticancer evaluation of thiadiazole derivatives, highlighting their potential in targeting cancer cells (Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, & Nikalje, 2017).

Fluorescent Properties and Sensing Applications

Novel fluorescent N,O-chelated fluorine-boron benzamide complexes containing thiadiazoles were synthesized by Zhang et al. (2017), showcasing their potential in photophysical applications due to their large Stokes shift, solid-state fluorescence, and aggregation-induced emission effect (Zhang, Zheng, Hua, Xin, Gao, & Li, 2017).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S/c20-15(11-4-2-1-3-5-11)8-9-17-16(21)12-6-7-13-14(10-12)19-22-18-13/h1-7,10,15,20H,8-9H2,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMVFDCAQWBSKGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=CC3=NSN=C3C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-phenylpropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]quinazoline](/img/structure/B2558269.png)

![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2558280.png)

![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)

![methyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2558292.png)